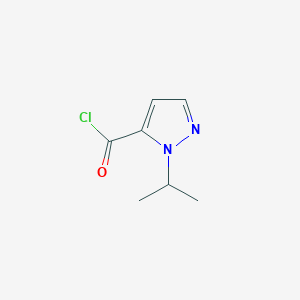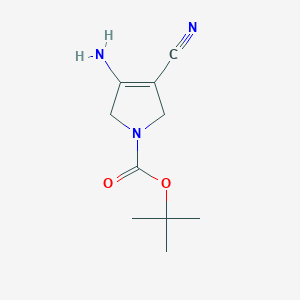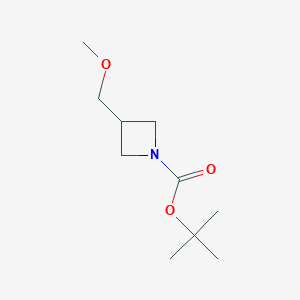
3-(4-Amino-3-methylphenoxy)-1-methylpyrrolidin-2-one
Overview
Description
3-(4-Amino-3-methylphenoxy)-1-methylpyrrolidin-2-one, also known as AMP-Pyrrolidin-2-one, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of pyrrolidin-2-one and is used as a model compound for studying the effects of various substituents on the pyrrolidin-2-one structure. AMP-Pyrrolidin-2-one has been used in a variety of scientific studies and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Antagonistic Activity on Calcium Channels
Research has shown that compounds similar to 3-(4-Amino-3-methylphenoxy)-1-methylpyrrolidin-2-one exhibit calcium antagonistic activity, which is significant for their potential use in cardiovascular diseases. Specifically, they possess both calcium overload inhibition and antioxidant activity, contributing to their effectiveness in controlling calcium channels in the body (Kato et al., 1999).
Application in Synthesis of Pyrrolidines
This compound plays a role in the synthesis of 3-aminopyrrolidines, a process involving reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines. This synthetic pathway is important for creating compounds like cis-3-amino-1-benzyl-2-methylpyrrolidine, used in the development of antipsychotic medications (D’hooghe et al., 2009).
Potential in Photodynamic Therapy
The chemical structure of this compound lends itself to modifications that could be significant in photodynamic therapy (PDT). Modifications to similar compounds have shown that they exhibit efficient DNA-binding activity, which is crucial for their role as DNA-targeting agents in PDT (Uslan & Sesalan, 2013).
Role in Chemical Transformations
This compound is instrumental in various chemical transformations, such as the synthesis of N-substituted 3-aminopyrrolidin-2-ones. These transformations are significant for developing new pharmaceutical compounds and understanding reaction mechanisms (Kostyuchenko et al., 2009).
Impact on Anticonvulsant Activity
Similar compounds have been synthesized and evaluated for their anticonvulsant activity, suggesting that modifications to this compound could lead to new treatments for epilepsy and related disorders (Unverferth et al., 1998).
Significance in Asymmetric Synthesis
This compound has applications in the asymmetric synthesis of various biologically active molecules. For instance, it can contribute to the synthesis of syn/anti-1,3-amino alcohols, which have numerous pharmaceutical applications (Jha et al., 2010).
Use in Anticancer Drug Synthesis
Compounds similar to this compound have been used in the synthesis of anticancer drugs, highlighting their potential in developing new therapeutic agents (Basu Baul et al., 2009).
Potential as NMDA Receptor Antagonists
Research indicates that related compounds can function as potent NMDA receptor antagonists, which could be beneficial in treating neurological disorders such as Alzheimer's disease and schizophrenia (Foster & Kemp, 1989).
properties
IUPAC Name |
3-(4-amino-3-methylphenoxy)-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-7-9(3-4-10(8)13)16-11-5-6-14(2)12(11)15/h3-4,7,11H,5-6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMVCEDCNFHYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCN(C2=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1343823-13-1 | |
| Record name | 3-(4-amino-3-methylphenoxy)-1-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1375057.png)
![4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1375058.png)





![7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1375072.png)



